Methoxypropyl acetate
Description
Properties
IUPAC Name |
1-methoxypropyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-4-6(8-3)9-5(2)7/h6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXXZBQODQDCOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84540-57-8 | |
| Record name | Isopropylene glycol monomethyl ether acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084540578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methoxypropyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.569 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Methoxypropyl acetate (MPA), also known as 1-methoxy-2-propyl acetate, is an organic compound belonging to the class of carboxylic acid esters. This article delves into its biological activity, including toxicity, metabolic pathways, and potential health effects, supported by data tables and research findings.
This compound is a clear, slightly hygroscopic liquid with a mild odor. It is miscible with most common organic solvents but has limited miscibility with water. Its main applications include:
- Coatings : Used as a solvent and coalescent in coatings, particularly those containing polyisocyanates.
- Printing Inks : Employed in flexographic, gravure, and screen printing inks.
- Adhesives : Functions as a solvent in various adhesive formulations .
Acute Toxicity
The acute toxicity of this compound has been assessed through various studies. The following table summarizes key findings:
| Route of Exposure | Animal Model | LD50 Value (mg/kg) | Reference |
|---|---|---|---|
| Oral | Rat | >10,000 (male) | |
| Oral | Rat | 8,532 (female) | |
| Dermal | Rat | >2,000 | |
| Inhalation | Rat | >23.5 mg/L (6h) |
These results indicate that this compound is virtually non-toxic after single exposure via ingestion or inhalation and exhibits low dermal toxicity.
Repeated Dose Toxicity
Repeated exposure studies indicate that this compound does not cause significant adverse effects on reproductive parameters or malformations at any tested doses. However, some systemic toxicities were observed at higher concentrations (2,000 and 4,000 ppm) during developmental inhalation studies .
Metabolism and Pharmacokinetics
Research indicates that this compound undergoes rapid hydrolysis in vivo to form propylene glycol monomethyl ether (PM), which is then further metabolized. A study demonstrated that more than 50% of the administered dose was eliminated via the lungs and urine within 48 hours . The pharmacokinetics of PMA show that it is absorbed through the skin with varying efficiency depending on the dose applied .
Case Studies and Research Findings
- Human Exposure : this compound has been identified in human blood samples, suggesting exposure primarily occurs through occupational or environmental sources rather than natural metabolism .
- Aquatic Toxicity : Assessments indicate a high probability that this compound is not acutely harmful to aquatic organisms, supporting its use in industrial applications without significant environmental impact .
- Genotoxicity : this compound has been found to be non-mutagenic in both bacterial and mammalian cell cultures, indicating a low risk for genetic damage upon exposure .
Scientific Research Applications
Coatings Industry
Methoxypropyl acetate is widely used as a solvent, flow improver, and coalescent in coatings. Its compatibility with polyisocyanate-based coatings makes it particularly valuable, as it helps achieve desired film properties without compromising color stability .
Key Uses:
- Solvent for resins and dyes
- Flow improver in paint formulations
- Coalescent agent enhancing film formation
Printing Inks
In the printing industry, this compound serves as a solvent in flexographic, gravure, and screen printing inks. Its ability to dissolve various natural and synthetic resins allows for improved ink performance .
Key Uses:
- Solvent in flexographic inks
- Component in gravure inks
- Binder in ballpoint pen pastes
Adhesives
This compound is utilized in various adhesive formulations due to its solvent properties, which enhance adhesion characteristics and improve the overall performance of adhesive products .
Textile and Leather Processing
This compound is employed in dye solutions and pastes for textiles and leather. It aids in the coloration processes, ensuring even distribution of dyes across materials .
Electronics Industry
In the electronics sector, this compound acts as a cleaning agent, effectively removing residues from electronic components without causing damage .
Foundries
The compound is also used as a binder for core sands in foundries, providing necessary strength to sand molds during casting processes .
Health and Safety Considerations
While this compound has many beneficial applications, it is important to consider its health effects. Studies indicate that exposure can lead to respiratory irritation and other effects depending on concentration levels . A NOAEL (No Observed Adverse Effect Level) for inhalation toxicity was established at 300 ppm for males and 1,000 ppm for females in animal studies .
Case Study 1: Coatings Performance Improvement
A study conducted by BASF demonstrated that incorporating this compound into a polyisocyanate-based coating significantly improved flow properties and film formation compared to traditional solvents. The stabilized formulation showed enhanced color retention over time due to reduced peroxide formation .
Case Study 2: Ink Formulation Optimization
Research published in the Journal of Coatings Technology indicated that replacing conventional solvents with this compound in flexographic inks resulted in better print quality and faster drying times. The study highlighted the solvent's ability to dissolve complex resin systems effectively .
Comparison with Similar Compounds
Physical and Chemical Properties
The table below compares MPA with structurally related solvents in terms of key properties:
Key Observations :
- MPA’s higher boiling point (145.8°C) compared to ethyl acetate (77°C) and THF (66°C) makes it suitable for applications requiring prolonged open time, such as coatings .
- Its moderate evaporation rate balances between rapid-drying solvents (e.g., THF) and slower ones (e.g., n-butyl acetate), reducing defects like blistering .
- Flash point (45.8°C) is higher than THF and ethyl acetate, offering safer handling in industrial settings .
Toxicity and Environmental Impact
- MPA: Classified as non-carcinogenic, non-mutagenic, and low acute toxicity (oral LD₅₀ > 2,000 mg/kg) .
- Ethyl acetate : Higher flammability (flash point -4°C) and volatility increase VOC emissions and workplace hazards .
- THF : Rapid evaporation and neurotoxic risks necessitate stringent exposure controls .
Performance in Coatings
Studies comparing MPA with MOP and THF in terpolymer solutions (20 wt.%) demonstrated:
- MPA -based coatings achieved optimal crosslinking and hardness due to balanced evaporation, whereas THF caused uneven drying .
- In polyurethane systems, MPA’s compatibility with catalysts (e.g., ZrCAT, MnCAT) improved coating hardness (32.5–40.2) without phase separation .
Role in Silicone Resin Production
MPA’s use in silicone resin synthesis (Wacker Chemie AG) resulted in:
Q & A
Q. What are the critical safety considerations when handling methoxypropyl acetate (MPA) in laboratory settings?
MPA is classified as a flammable liquid (GHS02) and may cause drowsiness or dizziness (GHS07) upon prolonged exposure . Key precautions include:
- Ventilation : Use fume hoods to minimize inhalation risks.
- Personal Protective Equipment (PPE) : Wear solvent-resistant gloves (tested per EN 374), sealed goggles, and protective clothing .
- Storage : Keep away from heat sources and oxidizers to prevent combustion .
- Spill Management : Absorb spills with inert materials and avoid drainage into waterways . Methodological Note: Conduct regular vapor pressure monitoring (MPA boiling point: 145.8°C, flash point: 42°C) to assess airborne exposure risks .
Q. How does MPA’s solvent compatibility influence its use in polymer and resin formulations?
MPA’s low viscosity (~50–130 mPa·s) and high solvency for polar polymers (e.g., novolacs, silicones) make it ideal for high-solids coatings and photoresists . For compatibility testing:
- Dissolution Efficiency : Test solubility of target polymers (e.g., polyamide 6, silicone resins) at varying MPA concentrations .
- Evaporation Rate : Compare with co-solvents (e.g., xylene, butyl acetate) using thermogravimetric analysis (TGA) to optimize drying times . Reference: MPA is used in dual-cure systems with epoxy resins, requiring compatibility with both thermal and UV-curable components .
Q. What analytical methods are recommended for quantifying MPA purity in synthetic workflows?
- Gas Chromatography (GC) : Use flame ionization detection (FID) with a polar column (e.g., DB-WAX) to resolve MPA from common impurities like 2-methoxypropanol .
- FT-IR Spectroscopy : Identify acetate (C=O stretch at 1740 cm⁻¹) and methoxy (C-O stretch at 1100 cm⁻¹) functional groups .
- Karl Fischer Titration : Measure water content (<0.1% recommended for electronic-grade MPA) .
Advanced Research Questions
Q. How can MPA be optimized as a solvent in nanoparticle dispersion for composite materials?
MPA’s moderate polarity and low surface tension enhance dispersion stability for nanoparticles (e.g., silica, SiO₂). Methodological steps include:
- Surface Modification : Treat nanoparticles with silanes (e.g., BYK 3650) to improve MPA compatibility .
- Sonication Parameters : Optimize time (15–30 min) and power (50–100 W) to prevent agglomeration .
- Rheological Testing : Measure viscosity-shear rate profiles to assess dispersion homogeneity . Case Study: SiO₂-polyamide 6 composites show improved mechanical properties when MPA is used as a processing solvent .
Q. What role does MPA play in photolithography resists for semiconductor fabrication?
MPA serves as a primary solvent in negative-tone photoresists (e.g., AR-N 4400) due to its high resin dissolution capacity and low residue after spin-coating . Key steps:
Q. How does MPA’s environmental persistence impact its use in sustainable material design?
MPA is readily biodegradable and exhibits low bioaccumulation potential (log Kow ~0.7) . For eco-toxicity assessments:
- OECD 301 Test : Confirm biodegradability (>60% in 28 days) .
- Algal Toxicity Assays : EC50 values for Pseudokirchneriella subcapitata exceed 100 mg/L, indicating low aquatic toxicity . Research Gap: Long-term soil mobility studies are limited; column leaching experiments are recommended for soil-impact evaluations .
Q. What strategies mitigate MPA-induced polymer degradation during high-temperature processing?
- Stabilizer Addition : Incorporate 25 ppm 2,6-di-tert-butyl-p-cresol (BHT) to inhibit oxidative chain scission .
- Inert Atmosphere Processing : Use nitrogen purging during resin curing to prevent ester hydrolysis .
- Kinetic Analysis : Monitor thermal degradation via TGA/DSC to identify safe processing windows (<180°C) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
